

Application Note: Advanced Crystallization & Purification of 3-Amino-4-isopropoxybenzamide

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Compound of Interest

Compound Name: 3-Amino-4-isopropoxybenzamide

CAS No.: 1153956-60-5

Cat. No.: B6590618

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Executive Summary

This technical guide details the purification and crystallization protocols for **3-Amino-4-isopropoxybenzamide**, a critical intermediate often utilized in the synthesis of DNA topoisomerase II

inhibitors and other benzamide-scaffold pharmaceuticals. While often isolated as a "beige solid" in crude form, pharmaceutical applications require a high-purity (>99%), white crystalline powder.

This note addresses the specific challenges associated with this molecule:

- **Oxidation Sensitivity:** The electron-rich aniline moiety is prone to oxidation, leading to colored azo/azoxy impurities.
- **Solubility Balance:** The hydrophobic isopropoxy group contrasts with the polar amide/amino groups, requiring a tuned binary solvent system.
- **Impurity Rejection:** Efficient removal of the nitro-precursor (3-nitro-4-isopropoxybenzamide).

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for designing the crystallization vector.

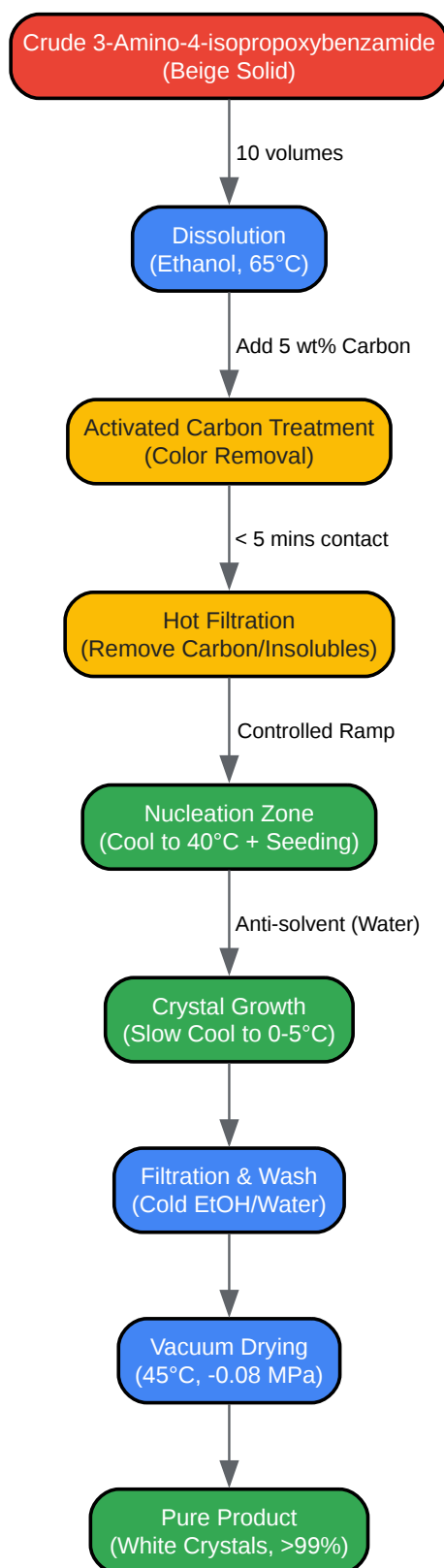
Property	Description
Molecular Formula	
Molecular Weight	194.23 g/mol
Appearance (Crude)	Beige to light brown solid
Target Appearance	White to off-white crystalline needles
Melting Point	~156–160 °C (Typical for class; specific polymorphs may vary)

Solubility Data (Empirical)

Solvent	Solubility (25°C)	Solubility (Boiling)	Role in Process
Methanol / Ethanol	High	Very High	Good Solvent
Ethyl Acetate	Moderate	High	Intermediate
Water	Insoluble	Low (<5 mg/mL)	Anti-Solvent
Hexanes/Heptane	Insoluble	Insoluble	Anti-Solvent
Dichloromethane	Moderate	Moderate	Extraction only

Process Workflow

The following diagram outlines the logical flow from crude isolation to final polished crystal.



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Caption: Workflow for the purification of **3-Amino-4-isopropoxybenzamide**, emphasizing oxidative protection via rapid charcoal treatment.

Detailed Experimental Protocols

Method A: Recrystallization via Ethanol/Water (Recommended)

This method utilizes the "cooling + anti-solvent" technique to maximize yield while rejecting polar impurities.

Reagents:

- Crude **3-Amino-4-isopropoxybenzamide** (10.0 g)
- Ethanol (Absolute or 95%)
- Deionized Water
- Activated Charcoal (e.g., Norit SX Ultra)

Step-by-Step Procedure:

- Dissolution:
 - Charge 10.0 g of crude solid into a 250 mL round-bottom flask.
 - Add 60 mL of Ethanol (6 volumes).
 - Heat to reflux (approx. 78°C) with magnetic stirring (400 RPM). Ensure complete dissolution. If solids remain, add Ethanol in 5 mL increments.
- Color Removal (Critical Step):
 - Note: The amino group can oxidize to form colored impurities.
 - Once dissolved, remove from heat source briefly.^[1]
 - Add 0.5 g Activated Charcoal (5 wt%).

- Stir at reflux for 5–10 minutes. Do not exceed 15 minutes to prevent product adsorption.
- Perform a hot filtration through a Celite pad or sintered glass funnel to remove charcoal. Rinse the filter cake with 10 mL hot Ethanol.
- Crystallization:
 - Transfer the clear, pale-yellow filtrate to a clean crystallization vessel.
 - Cool the solution slowly to 45–50°C.
 - Anti-solvent Addition: Slowly add 35 mL of Deionized Water (warm, ~40°C) dropwise over 20 minutes. The solution should become slightly turbid (cloud point).
 - Seeding (Optional but recommended): Add 10 mg of pure seed crystals.
 - Cool the mixture to room temperature (20–25°C) over 2 hours (10°C/hour ramp).
 - Finally, cool to 0–5°C in an ice bath and hold for 1 hour to maximize yield.
- Isolation:
 - Filter the white crystalline solid using a Buchner funnel.
 - Wash: Wash the cake with 20 mL of a cold Ethanol:Water (1:1) mixture.
 - Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Purity: >99.5% (HPLC)

Method B: Trituration (For Oily Crudes)

If the crude material is an oil (common if residual solvent is present), crystallization may be inhibited.

- Dissolve the crude oil in minimal Ethyl Acetate (2 volumes).
- Add Hexanes or Heptane (10 volumes) slowly with vigorous stirring.

- A precipitate should form.[1] If oiling out occurs, scratch the flask walls or sonicate.
- Filter the solid and proceed to Method A for final polishing.

Process Analytical Technology (PAT) & Troubleshooting Critical Quality Attributes (CQA)

- Color: Must be White. Beige/Pink indicates oxidation (azo impurities).
- Melting Point: Sharp endotherm. Broadening $>2^{\circ}\text{C}$ indicates solvent inclusion or impurity.

Troubleshooting Table

Issue	Root Cause	Corrective Action
Product Oils Out	Temperature too high during anti-solvent addition.	Cool solution to $<40^{\circ}\text{C}$ before adding water. Increase seed load.
Colored Product	Incomplete removal of nitro-precursor or oxidation.	Repeat charcoal treatment. Ensure inert atmosphere () during heating.
Low Yield	Too much solvent or insufficient cooling.	Concentrate ethanol volume by 30% before adding water. Cool to -5°C .
Slow Filtration	Fine particle size (rapid nucleation).	Slow down the cooling ramp ($5^{\circ}\text{C}/\text{hour}$) to encourage larger crystal growth.

References

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with improved antiproliferative activity based on N-phenylpyrrolamide scaffold." [2] ResearchGate / ACS Medicinal Chemistry Letters. (Describes synthesis of compound 27a, **3-Amino-4-isopropoxybenzamide**).

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